Dimethyl ethylbenzyl lauryl ammonium
Description
Structure
3D Structure
Properties
CAS No. |
774118-92-2 |
|---|---|
Molecular Formula |
C23H42N+ |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
dodecyl-[(4-ethylphenyl)methyl]-dimethylazanium |
InChI |
InChI=1S/C23H42N/c1-5-7-8-9-10-11-12-13-14-15-20-24(3,4)21-23-18-16-22(6-2)17-19-23/h16-19H,5-15,20-21H2,1-4H3/q+1 |
InChI Key |
KXLOQZDPPMUHLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)CC |
Origin of Product |
United States |
Mechanisms of Action and Intermolecular Interactions Non Clinical Cellular and Molecular Perspectives
Fundamental Principles of Quaternary Ammonium (B1175870) Compound Antimicrobial Action
Quaternary ammonium compounds (QACs) represent a significant class of cationic surfactants and biocides known for their broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses. researchgate.netnih.gov The fundamental mechanism of their action is primarily centered on the disruption of microbial cell structures, a process driven by their distinct amphiphilic nature. frontiersin.org This involves a positively charged nitrogen center (the cationic head) and one or more long alkyl chains (the hydrophobic tail). oup.com
Interaction with Microbial Cell Envelopes and Membranes
The initial step in the antimicrobial action of QACs is their electrostatic interaction with the negatively charged components of the microbial cell surface. frontiersin.orgrsc.org Bacterial cell surfaces are universally anionic, a charge stabilized by cations like Mg²⁺ and Ca²⁺. frontiersin.org The cationic head of the QAC molecule is attracted to and binds with these negatively charged sites, which include teichoic acids in the peptidoglycan layer of Gram-positive bacteria and lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. frontiersin.orgrsc.orgnih.gov
This initial binding displaces the stabilizing divalent cations, leading to a localized disorganization of the cell wall structure. frontiersin.org Following this electrostatic attraction, the hydrophobic alkyl chain of the QAC penetrates and intercalates into the hydrophobic interior of the cell's lipid bilayer membrane. acs.orgresearchgate.net This insertion disrupts the ordered structure of the membrane, increasing its fluidity and creating pores, which ultimately compromises its integrity. frontiersin.orgacs.orgnih.gov The process involves the QAC molecules forming a layer at the cell surface; some compounds like alkyldimethylbenzylammonium chloride (ADBAC) form a single monolayer, while others may form double layers. researchgate.net
Disruption of Cellular Homeostasis and Integrity
The destabilization and increased permeability of the cell membrane lead to a catastrophic loss of cellular homeostasis. nih.gov The membrane's crucial role in controlling the passage of substances into and out of the cell is severely impaired. drugbank.com This results in the leakage of essential low-molecular-weight intracellular components, such as potassium ions and 260-nm-absorbing materials like nucleotides and other metabolites. researchgate.netdrugbank.com
This leakage depletes the cell of vital resources required for metabolic processes. Furthermore, the disruption of the membrane-bound enzymes and the proton motive force collapses the cell's energy-generating capacity, interfering with functions like ATP synthesis. acs.orgsciencealert.com The extensive damage to the cell membrane and the subsequent loss of metabolic function and structural integrity culminate in cell lysis and death. acs.orgnih.gov In some cases, at bactericidal concentrations, QACs can also trigger autolysis, further contributing to their lethal effect. researchgate.net
Molecular-Level Interactions of Dimethyl Ethylbenzyl Lauryl Ammonium with Biological Systems
This compound chloride belongs to the alkyldimethylbenzylammonium chloride (ADBAC) family of QACs. researchgate.netgoogle.com Its molecular interactions are characteristic of this class, defined by the interplay between its cationic quaternary ammonium head and its lipophilic alkyl and benzyl (B1604629) groups with microbial cell components. drugbank.com
The primary mode of action involves the irreversible binding of the positively charged nitrogenous center to the anionic phospholipids (B1166683) and proteins within the microbial cell membrane. nih.govdrugbank.com This binding is a critical step that impairs the membrane's structural and functional integrity. drugbank.com The lauryl (C12) alkyl chain and the ethylbenzyl group enhance the compound's lipophilicity, facilitating its penetration into the hydrophobic core of the lipid bilayer. nih.govresearchgate.net This insertion physically disrupts the membrane, leading to a loss of permeability control and the subsequent leakage of cellular contents. drugbank.com
In Gram-positive bacteria, the compound can bind to proteins in the cell wall, which facilitates its access to and destruction of the underlying cytoplasmic membrane. drugbank.com For some microorganisms, this interaction causes a leak of low-molecular-weight metabolites, inflicting metabolic injury and altering membrane permeability. drugbank.com The presence of the ethyl group on the benzyl ring has been found to enhance antimicrobial activity compared to standard benzyl-substituted QACs. google.com
Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy
The antimicrobial efficacy of QACs is not uniform but is profoundly influenced by their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different structural components contribute to the biological activity and for designing more potent antimicrobial agents. researchgate.netmdpi.com
Influence of Alkyl Chain Length and Cationic Centers on Biological Activity
The length of the N-alkyl chain is a critical determinant of the antimicrobial activity of QACs. nih.gov The hydrophobic interaction between this alkyl chain and the lipid bilayer of the cell membrane increases with chain length, which generally enhances antimicrobial potency. researchgate.net However, this relationship is not linear and exhibits a "cut-off" effect, where beyond an optimal length, the activity decreases. mdpi.comscispace.com This decline may occur because excessively long chains can bend or curl, sterically hindering the interaction of the cationic head with the bacterial surface or reducing the compound's water solubility. nih.govresearchgate.net
For different types of microorganisms, the optimal alkyl chain length varies. Generally, the highest biocidal activity is observed with chain lengths of:
C12–C14 for Gram-positive bacteria. nih.gov
C14–C16 for Gram-negative bacteria. nih.gov
C10–C12 for yeasts and filamentous fungi. nih.govnih.gov
Dimethyl ethylbenzyl lauryl ammonium, with its C12 alkyl chain (lauryl group), is therefore positioned within the optimal range for activity against Gram-positive bacteria and fungi. nih.govnih.gov The antimicrobial activity of QACs with an alkyl chain is directly related to their lipophilicity, which peaks between C12 and C16 for both Gram-positive and Gram-negative strains. drugbank.com
The cationic center is essential for the initial electrostatic attraction to the microbial cell surface. oup.com Increasing the number of cationic centers, such as in bis- or triscationic QACs, has been shown to enhance potency, establishing a strong correlation between charge and antimicrobial activity. nih.gov
Table 1: Effect of Alkyl Chain Length on Quaternary Ammonium Compound (QAC) Antimicrobial Activity
| Alkyl Chain Length | General Antimicrobial Efficacy | Optimal Target Organism(s) | Rationale for Efficacy Change |
|---|---|---|---|
| Short (e.g., C6, C8) | Low | Generally less effective | Insufficient hydrophobicity to effectively penetrate the lipid bilayer. mdpi.com |
| Medium (e.g., C10, C12, C14) | High / Optimal | Gram-positive bacteria, Yeasts, Fungi. nih.gov | Balanced hydrophobicity allows for efficient membrane penetration and disruption. researchgate.netmdpi.com |
| Medium-Long (e.g., C14, C16) | High / Optimal | Gram-negative bacteria. nih.gov | Increased hydrophobicity is required to traverse the more complex outer membrane of Gram-negative bacteria. nih.gov |
| Long (e.g., C18 and above) | Decreased ("Cut-off" effect) | Generally less effective | Excessive lipophilicity can lead to reduced water solubility or steric hindrance, preventing effective interaction with the cell membrane. nih.govmdpi.com |
Elucidating SAR Trends in Novel this compound Derivatives
Research into novel QAC derivatives aims to enhance antimicrobial efficacy and overcome bacterial resistance. researchgate.netacs.org SAR studies on new derivatives explore modifications to various parts of the QAC molecule. For derivatives related to this compound, modifications could include substitutions on the benzyl ring, changes to the groups on the nitrogen atom, or alterations to the counter-ion. google.comnih.gov
For instance, a patent for ethylbenzyl, lauryl, dimethyl ammonium salts noted that substituting a chlorine atom for a hydrogen on the benzene (B151609) ring increases the phenol (B47542) coefficient, indicating improved antimicrobial activity. google.com SAR studies on other novel QACs have revealed that even small substituents on aromatic rings can result in significantly increased inhibitory activity. nih.gov The development of "soft QACs," which incorporate biodegradable linkages like ester or amide bonds, represents another trend, aiming to create effective antimicrobials with improved environmental profiles. rsc.org The synthesis and evaluation of new ciprofloxacin-QAC hybrids have also shown promise, yielding derivatives with potent dual antibacterial and antifungal activities. researchgate.net These studies highlight that systematic chemical modifications, guided by SAR principles, can lead to the development of a new generation of QACs with tailored properties. researchgate.netnih.gov
Microbial Resistance Mechanisms and Evolutionary Dynamics
Emergence and Spread of Quaternary Ammonium (B1175870) Compound Resistance in Microorganisms
The emergence of microbial resistance to QACs is a significant challenge, with resistant strains being isolated from diverse environments, including clinical and community settings. nih.govasm.org The presence of QAC resistance genes, such as qacE and qacEΔ1, has been identified in various bacteria. nih.gov For instance, a study on E. coli isolates from hospitalized patients found that 60.8% carried the qacEΔ1 gene, 4.9% harbored the qacE gene, and 9.8% had both. nih.gov This high prevalence highlights the spread of resistance determinants in clinical environments.
A critical aspect of QAC resistance is its link to antibiotic resistance. The genes conferring resistance to QACs are often located on mobile genetic elements like plasmids and integrons, which can also carry antibiotic resistance genes (ARGs). nih.govresearchgate.net This co-location facilitates the co-selection of both types of resistance; exposure to QACs can inadvertently select for and promote the spread of antibiotic-resistant bacteria. nih.gov Studies have demonstrated a significant correlation between the presence of the QAC resistance gene qacEΔ1 and the integron gene intI1, as well as several ARGs. nih.gov The overuse of QACs may, therefore, contribute to the evolution and transfer of antibiotic resistance genes within microbial communities. nih.govresearchgate.net
The adaptation of microbial communities to QACs has been observed in environmental settings as well. nih.gov Chronic exposure to QACs in aquatic ecosystems can lead to adapted microbial communities that are less sensitive to the toxic effects of these compounds and more capable of biodegrading them. nih.gov While this adaptation can be a form of environmental remediation, it also signifies a selective pressure that can drive the evolution of resistance.
Cellular and Molecular Strategies of Resistance to Dimethyl Ethylbenzyl Lauryl Ammonium and Related QACs
Microorganisms employ a variety of sophisticated strategies at the cellular and molecular level to counteract the antimicrobial action of QACs. These mechanisms often involve reducing the intracellular concentration of the compound, altering the cellular targets, or adopting tolerant physiological states.
One of the primary mechanisms of resistance to QACs is the active extrusion of these compounds from the bacterial cell via efflux pumps. nih.govresearchgate.net These are transport proteins that pump a wide range of substrates, including biocides and antibiotics, out of the cell, thereby reducing their intracellular concentration to sub-toxic levels. mdpi.com
Several families of efflux pumps are involved in QAC resistance. In Gram-negative bacteria, Resistance-Nodulation-Division (RND)-type multidrug efflux pumps, such as the AcrAB-TolC system in E. coli, are known to confer resistance to QACs. researchgate.net In Gram-positive bacteria, pumps like QacA, a member of the Major Facilitator Superfamily (MFS), are well-characterized QAC-specific efflux systems. nih.gov The expression of these pumps can be induced by exposure to QACs, leading to decreased susceptibility. researchgate.net Overexpression of these efflux pumps can result in cross-resistance to other antimicrobials, including clinically important antibiotics like fluoroquinolones. researchgate.net
Table 1: Examples of Efflux Pumps Conferring QAC Resistance
| Efflux Pump System | Organism(s) | Pump Family | Substrates Include | Reference |
|---|---|---|---|---|
| AcrAB-TolC | Escherichia coli, Pseudomonas aeruginosa | RND | QACs, Fluoroquinolones, Tetracycline | researchgate.net |
| QacA/B | Staphylococcus aureus | MFS | Mono- and biscationic QACs, Chlorhexidine | nih.gov |
| QacEΔ1 | Escherichia coli | SMR | QACs | nih.govnih.gov |
| MepA | Staphylococcus aureus | MATE | QACs, Tigecycline | researchgate.net |
| SugE1/2 | Listeria monocytogenes | SMR | QACs | asm.org |
It is important to note, however, that while efflux pumps are a significant factor, they may not be the sole or even primary driver of resistance in all cases. For example, some research suggests that in certain strains of methicillin-resistant Staphylococcus aureus (MRSA), alterations in membrane composition are the predominant mechanism for withstanding QACs. nih.gov
The bacterial cell envelope is the initial point of contact for QACs. nih.gov These cationic compounds are attracted to the generally anionic surfaces of bacterial cells. nih.govnih.gov Consequently, modifications to the cell envelope that reduce this interaction can lead to decreased susceptibility.
Gram-negative bacteria possess an outer membrane that acts as a permeability barrier, limiting the entry of many antimicrobial compounds, including QACs. rsc.orgmarquette.edu This inherent structural feature makes them generally less susceptible than Gram-positive bacteria. marquette.edu Resistance can be further enhanced by modifications to this outer membrane, such as changes in lipopolysaccharide (LPS) content. nih.gov Low concentrations of QACs have been shown to decrease the LPS content in the outer membrane, which could alter its permeability. nih.gov
Changes in the surface charge of the cell can also confer resistance. A reduction in the net negative charge of the cell surface can decrease the binding of cationic QACs, thereby reducing their efficacy. nih.gov This interaction begins with the adsorption of the positively charged QACs to the negatively charged cell walls and membranes. nih.gov
Within a genetically identical (isogenic) bacterial population, individual cells can exhibit significant variations in their behavior and susceptibility to antimicrobials, a phenomenon known as phenotypic heterogeneity. nih.govresearchgate.net This non-genetic individuality can be a crucial survival strategy when faced with environmental stress, such as exposure to QACs. nih.gov
Phenotypic heterogeneity can manifest in several ways, including tolerance and persistence. nih.gov
Tolerance is the ability of the entire population to survive transient exposure to high concentrations of an antimicrobial without a change in the minimum inhibitory concentration (MIC). rsc.orgmarquette.edu
Persistence refers to the existence of a small subpopulation of "persister" cells that can survive lethal doses of an antimicrobial. nih.gov These cells are not genetically resistant but are in a dormant or slow-growing state that makes them less susceptible.
This heterogeneity ensures that even if most of the population is killed by a QAC, a small fraction may survive and repopulate once the stress is removed. nih.gov It has been observed that even strains with close genetic relationships can display significant phenotypic differences, highlighting the prevalence of this trait. frontiersin.org
Beyond specific resistance mechanisms, bacteria can employ broader adaptive responses to survive QAC exposure.
Biofilm Formation: Bacteria can form biofilms, which are communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS). researchgate.netnih.gov This matrix acts as a physical barrier, preventing QACs from reaching the cells within the biofilm. The altered chemical microenvironment within the biofilm can also neutralize the activity of the disinfectant. Furthermore, biofilm formation facilitates the horizontal transfer of mobile genetic elements carrying resistance genes. researchgate.net
Stress Responses: Exposure to subinhibitory levels of QACs can induce various stress responses in bacteria. For example, some QACs can cause DNA damage, triggering the SOS response, a global response to DNA damage that can increase mutation rates and potentially lead to the acquisition of resistance. asm.orgrsc.org Exposure to QACs can also stimulate the production of reactive oxygen species (ROS), which can cause cellular damage but may also trigger adaptive responses that enhance survival. asm.orgnih.gov
Research Methodologies for Investigating Resistance Pathways (e.g., Fluorescent Labeling Techniques)
Investigating the complex mechanisms of QAC resistance requires sophisticated research tools. One powerful approach is the use of fluorescently labeled QACs to visualize and quantify their interaction with bacterial cells at a single-cell level. nih.govbiorxiv.org
A notable example is the synthesis of N-dodecyl-N,N-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium-iodide (NBD-DDA), a fluorescent analogue of benzalkonium chloride (BAC). nih.govbiorxiv.org This compound has antimicrobial activity comparable to widely used QACs and can be readily detected using standard fluorescence microscopy and flow cytometry. nih.gov
Key applications of fluorescent labeling include:
Studying Cellular Localization: Confocal laser scanning microscopy (CLSM) can be used to determine where the fluorescent QAC accumulates in the bacterial cell. Studies with NBD-DDA have shown that it preferentially localizes to the cell envelope of E. coli, confirming this is a primary target. biorxiv.org
Investigating Efflux Activity: By comparing the fluorescence intensity in wild-type bacteria versus those with inactivated efflux pumps, researchers can directly visualize and quantify the role of these pumps in extruding the QAC. nih.gov
Analyzing Phenotypic Heterogeneity: Flow cytometry allows for the rapid analysis of thousands of individual cells, revealing variations in QAC accumulation across the population. nih.gov This helps in identifying and characterizing subpopulations that may be less susceptible. nih.govbiorxiv.org
These fluorescent techniques provide invaluable insights into the dynamic and heterogeneous nature of bacterial responses to QACs, complementing genetic and biochemical approaches to understanding resistance. nih.govnih.gov
Cross-Resistance with Other Biocides and Antimicrobials
The widespread application of quaternary ammonium compounds (QACs), including this compound, has raised concerns about the potential for the development of microbial resistance, not only to the specific biocide itself but also to other structurally related and unrelated antimicrobial agents. This phenomenon, known as cross-resistance, is a significant public health concern as it can compromise the efficacy of various disinfection and therapeutic strategies.
The primary mechanisms underpinning cross-resistance to QACs and other antimicrobials are multifaceted and often interconnected. A principal driver is the overexpression of multidrug efflux pumps. mdpi.com These are membrane proteins that can actively extrude a wide range of toxic compounds from the bacterial cell, including various biocides and antibiotics. mdpi.comrsc.org Exposure to sublethal concentrations of a QAC can select for mutations in the regulatory genes of these pumps, leading to their increased production and a subsequent broad-spectrum resistance phenotype. nih.gov For instance, studies on benzalkonium chloride (BAC), a structurally similar QAC, have demonstrated a correlation between tolerance to BAC and clinically-defined antibiotic resistance. nih.govnih.govresearchgate.net
Mobile genetic elements, such as plasmids and integrons, play a crucial role in the dissemination of resistance determinants. acs.org These elements can carry genes encoding for QAC resistance (often designated as qac genes) in close proximity to genes conferring resistance to various classes of antibiotics. acs.orgoup.com The selective pressure exerted by the use of QACs can, therefore, co-select for the maintenance and spread of these multidrug-resistant plasmids throughout bacterial populations. nih.gov Research has identified class 1 integrons carrying both qacEΔ1 (a QAC resistance gene) and various antibiotic resistance gene cassettes, such as dfrA (trimethoprim resistance) and sul1 (sulfonamide resistance). oup.com
While direct, comprehensive research on this compound is limited, the principles of cross-resistance established for other QACs are highly relevant. The structural similarities suggest that bacteria resistant to this compound are likely to exhibit decreased susceptibility to other QACs and potentially to certain antibiotics, particularly those that are substrates for the same efflux pumps.
Interactive Data Table: Examples of Cross-Resistance Associated with Quaternary Ammonium Compounds
The following table summarizes findings from various studies on cross-resistance observed in bacteria exposed to QACs. While not specific to this compound, it provides an illustrative overview of the potential cross-resistance profiles.
| Bacterial Species | QAC Compound(s) | Observed Cross-Resistance to: | Reference |
| Escherichia coli | Benzalkonium chloride | Amoxicillin, Ciprofloxacin, Co-trimoxazole | oup.com |
| Pseudomonas aeruginosa | Benzalkonium chloride | Ciprofloxacin | nih.gov |
| Salmonella spp. | Formaldehyde and glutaraldehyde-containing QAC disinfectant | Ciprofloxacin, Chloramphenicol, Tetracycline, Ampicillin | nih.gov |
| Enterococcus faecium | Chlorhexidine | Daptomycin, Vancomycin | mdpi.com |
| Klebsiella pneumoniae | Chlorhexidine | Tetracycline, Cefpodoxime | mdpi.com |
| Staphylococcus aureus | Chlorhexidine | Ciprofloxacin, Levofloxacin, Gatifloxacin | mdpi.com |
It is important to note that the development of cross-resistance is not universal. Some studies have reported a lack of systematic cross-resistance between BAC and other tested antimicrobial agents in certain bacterial isolates from food-related environments. nih.gov The emergence and clinical significance of cross-resistance can be influenced by various factors, including the specific bacterial species and strain, the concentration and duration of biocide exposure, and the presence of specific resistance mechanisms. virox.comnih.gov Nevertheless, the potential for QACs like this compound to contribute to the selection and spread of antibiotic resistance remains a critical area of ongoing research and surveillance. nih.govnih.gov
Analytical Chemistry and Characterization Methodologies for Dimethyl Ethylbenzyl Lauryl Ammonium
Spectrophotometric Techniques for Quantitative Determination
Spectrophotometry offers accessible and rapid methods for the quantitative analysis of QACs. These techniques often rely on the formation of a colored complex that can be measured to determine the concentration of the analyte.
Ultraviolet (UV) spectrophotometry is a widely used technique for the quantitative analysis of certain quaternary ammonium (B1175870) compounds. nih.gov Direct measurement of UV absorbance is feasible for QACs that contain aryl groups, which provide strong UV absorptivity. ntnu.no For many QACs, including dimethyl ethylbenzyl lauryl ammonium, indirect methods are more common. These methods are typically based on the formation of an ion-pair between the cationic QAC and an anionic dye. ntnu.noresearchgate.net This complex is then extracted into an organic solvent, and its absorbance is measured.
One common approach involves the formation of a colored ion pair with a dye like Eosin-Y in the presence of a non-ionic surfactant such as Triton X-100. researchgate.netresearchgate.net The resulting complex exhibits a distinct color, for instance, a purple color with a maximum absorbance around 535 nm, which can be quantified. researchgate.netresearchgate.net The linearity of the relationship between absorbance and concentration is typically established in a specific range, for example, from 0.5 to 10 mg L⁻¹. researchgate.net
Table 1: Performance of a Spectrophotometric Method for QAC Quantification
| Parameter | Value | Reference |
|---|---|---|
| Concentration Range | 0.5 - 10 mg L⁻¹ | researchgate.net |
| Limit of Detection (LOD) | 0.53 mg L⁻¹ | researchgate.net |
| Limit of Quantitation (LOQ) | 1.77 mg L⁻¹ | researchgate.net |
| Accuracy (Recovery) | 93–97 % | researchgate.net |
| Precision (RSD) | < 2.7 % | researchgate.net |
Flow injection analysis coupled with spectrophotometry can enhance the selectivity and speed of QAC determination. rsc.org This technique can utilize thermochromism, where the absorbance of interfering ion associates formed with co-existing amines disappears at elevated temperatures, allowing for more selective measurement of the target QAC. rsc.org
While enzymatic methods are highly specific for many types of analyses, their application for the direct detection and quantification of this compound is not widely documented in current research. The development of biosensors and enzymatic assays for QACs is an emerging area. These methods would theoretically rely on the specific interaction between the QAC molecule and an enzyme, leading to a measurable signal, such as a change in color or electrical current. However, established and validated enzymatic assays specifically for this compound are not commonly reported in scientific literature, indicating this may be an area for future research and development.
Chromatographic Separation and Analysis
Chromatography is a cornerstone for the separation, identification, and quantification of individual QACs from complex mixtures. High-performance liquid chromatography and gas chromatography are the principal techniques used.
High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted method for the analysis of QACs due to its high resolution and sensitivity. dss.go.th It is particularly well-suited for non-volatile and thermally labile compounds like QACs. nih.gov The analysis is typically performed using reversed-phase columns, such as C18, which separate compounds based on their hydrophobicity. nih.govresearchgate.net
A common approach involves using a gradient elution with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as ammonium formate. nih.gov Detection is often achieved with a UV detector, although coupling HPLC with a mass spectrometer (LC/MS) provides significantly higher selectivity and sensitivity, allowing for unequivocal structural identification. nih.govnih.gov LC/MS/MS, or tandem mass spectrometry, can further confirm the structure by fragmenting the parent ion and analyzing the resulting product ions. nih.gov For benzalkonium chlorides, characteristic ions include the molecular ion and a tropylium (B1234903) ion fragment at m/z 91. nih.gov
Table 2: Example HPLC System Parameters for QAC Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Reversed-Phase HPLC | nih.gov |
| Column | C18 | nih.gov |
| Mobile Phase | Acetonitrile / Aqueous Ammonium Formate Buffer | nih.gov |
| Detection | UV, Electrospray Ionisation Mass Spectrometry (ESI-MS) | nih.govusgs.gov |
Direct analysis of ionic and non-volatile QACs by Gas Chromatography (GC) is generally not feasible. american.edu However, GC-based methods have been developed that rely on the thermal degradation of the QACs in the hot GC injection port. dss.go.thamerican.edu This process, known as Hofmann elimination, converts the quaternary ammonium salt into a corresponding tertiary amine, which is more volatile and amenable to GC analysis. american.edu
The resulting tertiary amines can then be separated on a capillary column and detected. dss.go.th Coupling this technique with mass spectrometry (GC/MS) allows for the confirmation of the structures of the tertiary amines produced, thereby identifying the original QACs in the sample. american.edu This pyrolysis-GC method provides good chromatographic resolution and sensitivity for the analysis of long-chain QACs. dss.go.thamerican.edu
Advanced Characterization Techniques in Quaternary Ammonium Compound Research
Beyond routine quantitative analysis, a suite of advanced analytical techniques is utilized to fully characterize the structure and properties of QACs like this compound. These methods are crucial in the synthesis of new compounds and in-depth research. nih.gov
Key techniques include:
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify functional groups within the molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed molecular structure and confirm the connectivity of atoms. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry provides precise molecular weight determination, which aids in confirming the elemental composition. nih.gov
Ion-Mobility High-Resolution Mass Spectrometry (IM-HRMS): This advanced technique separates ions based on their size, shape, and charge. It can be used to identify different QACs in complex mixtures like indoor dust and to distinguish between isomers. nih.gov
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These methods are used to characterize the thermal properties of the compounds, such as their decomposition temperature and melting point. nih.gov
These sophisticated techniques provide a comprehensive understanding of the chemical and physical properties of this compound and other QACs, supporting both industrial applications and fundamental scientific research. nih.govnih.gov
Spectroscopic Analysis of Synthesized Compounds
Spectroscopic methods are indispensable for the initial characterization of newly synthesized QACs, providing detailed information about their molecular structure and the presence of specific functional groups. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy are routinely employed. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound. The spectra provide information on the chemical environment of each hydrogen and carbon atom. researchgate.netjcu.cz For a representative compound like benzyl-dodecyl-dimethylammonium bromide, specific chemical shifts (δ) in the ¹H NMR spectrum identify the different proton groups, which would be analogous for this compound. jcu.cz
The terminal methyl group (CH₃) of the lauryl chain appears as a triplet at approximately 0.81 ppm. jcu.cz
The multiple methylene (B1212753) groups ((CH₂)₉) of the lauryl chain produce a complex multiplet around 1.22 ppm. jcu.cz
The two methyl groups attached to the nitrogen atom (N-(CH₃)₂) show a distinct singlet at about 3.21 ppm. jcu.cz
The protons of the benzyl (B1604629) group (Ar-CH₂-N and aromatic protons) appear further downfield, typically between 4.97 and 7.63 ppm. jcu.cz
Table 1: Representative ¹H NMR Spectroscopic Data for a C12-Benzalkonium Halide
| Proton Group | Typical Chemical Shift (δ, ppm) | Signal Multiplicity |
|---|---|---|
| Lauryl Chain Terminal CH₃ | ~0.81 | Triplet |
| Lauryl Chain (CH₂)n | ~1.22 | Multiplet |
| N-CH₂ (from Lauryl Chain) | ~3.53 | Multiplet |
| N-(CH₃)₂ | ~3.21 | Singlet |
| Ar-CH₂-N (Benzylic) | ~4.97 | Singlet |
| Aromatic Protons | ~7.35 - 7.63 | Multiplet |
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups within the molecule. The spectra of QACs are characterized by several key absorption bands. nih.govresearchgate.net
C-H Stretching: Strong bands in the 2850-2960 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the CH₂, and CH₃ groups in the long lauryl chain. jcu.cz
Aromatic C=C Stretching: Bands in the 1475-1640 cm⁻¹ range are characteristic of the carbon-carbon stretching vibrations within the ethylbenzyl aromatic ring. jcu.cz
C-N Stretching: Vibrations associated with the C-N bond also appear in the fingerprint region of the spectrum.
Structural Elucidation Techniques for Novel Derivatives
When novel derivatives of this compound are synthesized, advanced analytical techniques are required to confirm their exact molecular structure. Mass spectrometry (MS) is the cornerstone of this process, often coupled with liquid chromatography (LC). acs.orgnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for analyzing QACs. nih.gov Because QACs carry a permanent positive charge, they are extremely amenable to electrospray ionization (ESI), which transfers the intact cationic molecule [M]⁺ from the liquid phase to the gas phase for mass analysis. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula with high confidence. acs.org
Tandem Mass Spectrometry (MS/MS): In this technique, the parent ion is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that confirms the structure. For this compound, characteristic fragments would include the ethylbenzyl cation or the lauryl dimethyl amine fragment, confirming the connectivity of the molecule.
Novel MS Identification Methods: Innovative approaches have been developed to unequivocally identify the quaternary ammonium functional group. One such method involves using trifluoroacetic acid (TFA) as a mobile phase modifier in negative electrospray mode. QACs form a characteristic and intense [M+2TFA]⁻ cluster ion. Fragmentation of this specific ion can unambiguously differentiate a quaternary ammonium cation from a non-quaternary amine. nih.gov
Pyrolysis-Gas Chromatography (Py-GC): While less common, Py-GC can also be used for the analysis of non-volatile QACs. When injected into a high-temperature GC inlet (e.g., 250°C), the QAC undergoes a Hofmann elimination reaction, yielding a volatile tertiary amine that can be separated and detected by the GC. american.edu The structure of the resulting amine can be confirmed by a coupled mass spectrometer. american.edu
Table 2: Mass Spectrometry Techniques for Structural Elucidation of QAC Derivatives
| Technique | Primary Function | Information Yielded |
|---|---|---|
| LC-ESI-MS | Separation and Ionization | Detects the intact molecular cation [M]⁺. |
| High-Resolution MS (HRMS) | Accurate Mass Measurement | Provides elemental composition (e.g., C₂₃H₄₂N⁺). ncats.io |
| Tandem MS (MS/MS) | Structural Fragmentation | Confirms molecular structure via characteristic fragment ions. |
| Negative Ion ESI with TFA | Specific Functional Group ID | Forms unique [M+2TFA]⁻ cluster to confirm quaternary amine presence. nih.gov |
| Pyrolysis-GC-MS | Thermal Degradation Analysis | Identifies the compound based on its specific thermal degradation products (tertiary amines). american.edu |
Stability Assessment in Research Solutions and Formulations
Assessing the chemical stability of this compound in solutions and formulations is critical to ensure its concentration remains consistent throughout experimental use. Stability-indicating methods, primarily reverse-phase high-performance liquid chromatography (RP-HPLC), are employed to quantify the active compound and detect any potential degradation products. scispace.comresearchgate.net The stability of QACs can be influenced by factors such as pH, temperature, and interaction with surfaces. novonordiskpharmatech.comnih.gov
Forced Degradation Studies: To understand potential degradation pathways, forced degradation or stress testing is performed. This involves subjecting the compound to harsh conditions and monitoring its decomposition. scispace.com For benzalkonium chloride, a close analog, studies have shown degradation under specific conditions:
Acid Hydrolysis: Stability is typically tested by heating the solution in the presence of an acid like hydrochloric acid.
Base Hydrolysis: Heating the solution with a base such as sodium hydroxide (B78521) can induce degradation. scispace.com
Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (H₂O₂) at elevated temperatures is used to assess oxidative stability. scispace.com
Influence of Temperature and pH: The stability of QACs in aqueous solutions can be temperature-dependent. Studies on veterinary disinfectants containing QACs showed that the concentration of active ingredients remained within 90%–120% of the initial concentration for up to 21 days when stored at temperatures of 4°C, 20°C, and 30°C. nih.gov However, stability can decrease at higher temperatures. The pH of the solution is also a critical factor, with extremes in pH, especially when combined with high temperatures, potentially leading to degradation. scispace.com
Adsorption and Compatibility: A practical aspect of stability in research solutions is the potential for the compound to adsorb to storage container surfaces. QACs have been shown to adsorb onto materials like standard glass HPLC vials, which can lead to a significant loss of the compound from the solution and result in inaccurate measurements. novonordiskpharmatech.com Furthermore, QACs are incompatible with strong oxidizing agents and acids. michigan.gov
Table 3: Example Stability Data for a QAC Solution Under Different Storage Temperatures
| Storage Time (Days) | % Initial Concentration at 4°C | % Initial Concentration at 20°C | % Initial Concentration at 45°C |
|---|---|---|---|
| 0 | 100% | 100% | 100% |
| 7 | >95% | >95% | ~90% |
| 14 | >95% | >95% | <90% |
| 21 | >90% | >90% | Significant Degradation |
Environmental Behavior and Ecological Implications of Dimethyl Ethylbenzyl Lauryl Ammonium
Environmental Occurrence and Distribution of Quaternary Ammonium (B1175870) Compounds
Quaternary Ammonium Compounds (QACs) are a large class of chemicals widely used as antimicrobials, surfactants, preservatives, and antistatic agents. nih.govmass.gov Their application in household cleaning products, hand sanitizers, personal care items, and industrial processes leads to their release into wastewater treatment plants (WWTPs). nih.govacs.org
The primary route of environmental entry for QACs is through the discharge of treated wastewater and the land application of sewage sludge. nih.gov Consequently, QACs have been detected in various environmental compartments, including surface waters, sediments, and soil. mass.gov In surface waters across Europe, Asia, and North America, concentrations of individual QACs are generally found to be less than 1 μg/L. nih.gov However, due to their strong sorption capacity, higher concentrations are often found in sediment and sludge. nih.gov
The use of QAC-based disinfectants, including those containing Dimethyl Ethylbenzyl Lauryl Ammonium, increased significantly during the COVID-19 pandemic, leading to a corresponding rise in their presence in untreated wastewater and sludge. nih.govacs.org
Fate and Transport Mechanisms in Environmental Compartments
The environmental fate of this compound and other QACs is governed by their physicochemical properties and the environmental conditions they encounter.
Water Solubility and Hydrophobicity Considerations
Generally, QACs exhibit high water solubility and low to moderate hydrophobicity. nih.gov For instance, a 90% by weight solution of (Ar-ethyl-benzyl, lauryl, dimethyl) ammonium chloride is extremely soluble in water. google.com This high water solubility facilitates their presence in wastewater and surface water. nih.gov
The structure of the QAC molecule influences its hydrophobicity. While smaller QACs have a low to moderate hydrophobicity (log Kow < 4), theoretical predictions suggest that QACs with multiple aryl or alkyl groups with more than ten carbons could have a high hydrophobicity (log Kow > 9). nih.govacs.org The permanent positive charge of QACs promotes their sorption to negatively charged particles like clay minerals, which are abundant in soil and sediment. nih.gov
Degradation Pathways (e.g., Photodegradation)
The degradation of QACs in the environment can occur through various pathways, including biodegradation and photodegradation. While QACs are considered to be aerobically biodegradable, the rate of degradation is influenced by their chemical structure and environmental factors. nih.gov
One proposed biodegradation pathway for similar QACs like Didecyl Dimethyl Ammonium Chloride (DDAC) involves an N-dealkylation process, ultimately leading to mineralization to CO2 and water. nih.gov Studies on benzyldimethylalkylammonium chloride (BAC) have shown that bacteria can degrade it by cleaving the C-N bond as the initial step. researchgate.net
Photodegradation is another potential degradation route. However, for some QACs, the reaction with hydroxyl radicals is expected to be the dominant abiotic degradation process in surface waters, with predicted photolysis half-lives ranging from 12 to 94 days, indicating a relatively slow process. researchgate.net
Ecological Effects on Non-Target Organisms in Aquatic and Terrestrial Ecosystems
This compound and other QACs can exert toxic effects on a variety of non-target organisms. They are recognized as being very toxic to aquatic life. michigan.gov The toxicity of QACs to aquatic organisms such as fish, daphnids, and algae has been well-documented. nih.gov
The ecotoxicity of QACs is influenced by their bioavailability, which can be mitigated by their strong tendency to sorb to organic matter in wastewater, sediment, and soil. nih.govnih.gov This sorption reduces the concentration of freely available QACs in the water column, thereby lowering their potential to cause harm to aquatic organisms. nih.gov However, the accumulation in sludge and sediment can pose a risk to benthic organisms and the terrestrial environment when sludge is applied to land. mass.govnih.gov
Interactive Table: Aquatic Toxicity of a Related Quaternary Ammonium Compound
| Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration |
| Fathead minnow | LC50 | 0.86 | 96 hours |
| Data for Alkyl dimethyl benzyl (B1604629) (or ethylbenzyl) ammonium chloride. michigan.gov |
Bioavailability and Bioconcentration Research
The potential for QACs to bioaccumulate in organisms is a key consideration in their environmental risk assessment. Due to their cationic nature and high sorption affinity, the bioavailability of QACs in the water column is generally low. nih.gov They are expected to bind to sediments and soils, which limits their uptake by pelagic organisms. mass.gov
Research on closely related QACs like Didecyl Dimethyl Ammonium Chloride (DDAC) and Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC) indicates that they are poorly absorbed through oral and dermal routes in animal studies and are primarily excreted in feces. nih.gov This suggests a low potential for significant bioconcentration in higher trophic levels. However, data specific to this compound is limited, and further research is needed to fully understand its bioaccumulation potential.
Research Frontiers and Future Directions in Dimethyl Ethylbenzyl Lauryl Ammonium Studies
Development of Next-Generation Biocides with Reduced Resistance Potential
A primary concern with widely used biocides, including QACs, is the potential for microorganisms to develop resistance. Research is now intensely focused on creating next-generation biocides that can overcome these resistance mechanisms, such as efflux pumps and membrane modifications. nih.govnih.govarizona.edu
Key strategies in this area include:
Composite Biocides: A promising approach involves covalently joining QACs with other antimicrobial agents that have different modes of action. nih.gov For instance, composite biocides combining a QAC with an N-chloramine have been developed. acs.org This dual-action approach can lead to faster inactivation of bacteria and is believed to reduce the risk of resistance development associated with QACs alone. nih.govacs.org
Formulation Enhancements: Studies suggest that the formulation of a biocide can significantly impact its potency and the likelihood of resistance development. nih.gov Formulated QAC products, which may contain additives like surfactants and sequestrants, have been shown to mitigate the reduction in biocide susceptibility that can occur after sub-lethal exposure to unformulated, singular QACs. nih.gov
Novel Chemical Structures: Researchers are designing new QACs with modified structures to enhance their efficacy against resistant strains. nih.gov By altering alkyl chain lengths or incorporating different functional groups, it is possible to create molecules with stronger antimicrobial activity. nih.gov For example, a series of QACs derived from quinuclidine-3-ol showed that a specific alkyl chain length (C14) resulted in potent activity against multidrug-resistant pathogens. nih.gov
Recent studies have shown that while exposure to singular QACs can lead to decreased susceptibility in some bacterial strains, the use of well-formulated products or biocide mixtures often does not produce the same effect. nih.gov This highlights the importance of formulation in future biocide development.
Strategies to Mitigate Biocidal Resistance
| Strategy | Description | Key Research Finding | Source |
|---|---|---|---|
| Composite Biocides | Covalently joining a QAC with another biocide (e.g., N-chloramine). | Reduces the risk for potential bacterial resistance associated with QACs alone. nih.govacs.org | nih.govacs.org |
| Advanced Formulations | Combining QACs with additives like surfactants and sequestrants. | Formulated QUATs may pose a comparatively lower risk for antimicrobial resistance than singular QACs. nih.gov | nih.gov |
| Structural Modification | Synthesizing new QAC molecules with different alkyl chains or functional groups. | Alkyl chain length plays a critical role in the bioactivity and potency against resistant bacteria. nih.gov | nih.gov |
Integration into Advanced Material Science for Specific Applications (e.g., Nanocellulose Composites)
The unique cationic and amphiphilic properties of QACs like dimethyl ethylbenzyl lauryl ammonium (B1175870) make them ideal candidates for modifying advanced materials to impart specific functionalities, particularly antimicrobial properties. frontiersin.orgmdpi.com A significant area of this research is the integration of QACs with cellulose-based nanomaterials.
Nanofibrillated bacterial cellulose (B213188) (NFBC) and cellulose nanocrystals (CNCs) are renewable, biodegradable biopolymers with high mechanical strength. acs.orgcapes.gov.br However, they are susceptible to microbial degradation. Modifying these materials with QACs can create advanced composites with built-in antimicrobial protection.
Surface Modification: Research has demonstrated that the surface hydroxyl groups of cellulose nanofibers can be chemically modified with QACs. acs.org This process grafts the positively charged QAC molecules onto the nanofiber surface, creating a material that is inherently antimicrobial. For example, modification of NFBC with 2,3-epoxypropyltrimethylammonium chloride (EPTMAC), a QAC, resulted in nanofibers that were effective against Klebsiella pneumoniae. acs.org The positively charged surface of the modified fibers is believed to be the primary mechanism for this antimicrobial action. acs.org
Improved Polymer Composites: In thermoplastic composites, CNCs can act as reinforcing fillers. However, their high processing temperatures can be a challenge. capes.gov.br QACs can be used to modify the surface of CNCs through ionic adsorption, which can improve their thermal stability and compatibility with polymer matrices like polypropylene. mdpi.comcapes.gov.br This compatibilization enhances the mechanical and thermal properties of the final composite material. mdpi.com
The integration of QACs into these materials opens up possibilities for their use in functional nanofillers, antimicrobial packaging, and specialized coatings. acs.org
Applications of QACs in Nanocellulose Composites
| Nanomaterial | Modification Strategy | Resulting Property/Application | Source |
|---|---|---|---|
| Nanofibrillated Bacterial Cellulose (NFBC) | Covalent bonding of QAC groups to the surface. | Creates functional nanofibers with antimicrobial properties for use in nanofillers or flocculants. acs.org | acs.org |
| Cellulose Nanocrystals (CNCs) | Ionic adsorption of QACs onto negatively charged surface groups. | Improves thermal stability and compatibility for melt extrusion with thermoplastic polymers (e.g., polypropylene). capes.gov.br | capes.gov.br |
| Cellulose-Based Fibers | Soaking fibers in QAC solutions. | Creates renewable and sustainable wipes and hygiene products with antimicrobial capabilities. mdpi.com | mdpi.com |
Innovative Methodologies for Studying Quaternary Ammonium Compound Interactions at the Microscale
Understanding how QACs interact with microbial cells and communities at the microscopic level is crucial for optimizing their efficacy and understanding mechanisms of action and resistance. nih.gov Researchers are developing innovative methodologies to visualize and quantify these interactions in real-time and in complex environments.
Advanced Microscopy: Techniques like atomic force microscopy (AFM) are being used to directly observe the physical disruption of bacterial cell membranes upon treatment with QACs. nih.gov AFM provides nanoscale imaging that can confirm the membrane-active mechanism of these compounds, showing how they create pores and destabilize the cell structure. nih.govfrontiersin.org
Model Micro-Environments: To study community dynamics, scientists have developed model systems that simulate natural microbial habitats. One such system uses paramagnetic micro-particles made of chitin (B13524) to mimic the organic particulate matter found in marine environments. nih.gov By introducing these nutrient-rich microparticles into a diverse microbial population and using techniques like quantitative PCR (qPCR) and 16S rRNA sequencing, researchers can track how bacterial communities assemble and how different species interact and succeed one another on these surfaces over time. nih.gov This approach allows for the study of complex processes like colonization and competition in a controlled setting. nih.gov
High-Resolution Mass Spectrometry: For detecting and quantifying QACs in environmental and biological samples, high-resolution mass spectrometry is essential. nih.gov This technique allows for the specific identification of individual QAC analytes, which is a significant advancement over older colorimetric assays that could only measure total QAC concentration. nih.gov
These advanced methods provide unprecedented insight into the specific molecular and community-level effects of QACs, moving beyond bulk measurements to a more detailed, mechanistic understanding.
Computational Chemistry and Modeling Approaches for Predicting Activity and Fate
Computational chemistry and molecular modeling are becoming indispensable tools in the study of chemical compounds, including QACs. These approaches allow researchers to predict a compound's biocidal activity, environmental fate, and potential transformation products without extensive and time-consuming laboratory experiments. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models use computational quantum chemistry descriptors to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.gov For QACs, QSAR can predict how changes in the alkyl chains or the benzyl (B1604629) group of a molecule like dimethyl ethylbenzyl lauryl ammonium will affect its antimicrobial potency. This allows for the rational design of new, more effective biocides. nih.gov
Predicting Environmental Fate: The widespread use of QACs has led to their presence in the environment. Computational methods, such as density functional theory (DFT), are being used to model the photochemical degradation of QACs. These models can predict the transformation pathways and identify the resulting byproducts, providing insight into which parts of the molecule are most susceptible to degradation under environmental conditions like sunlight. This is crucial for assessing the environmental risk of both the parent compound and its transformation products.
Mechanistic Elucidation: Automated computational pipelines can now be used to explore complex reaction energy landscapes. researchgate.net This helps in understanding the detailed mechanisms by which QACs interact with and disrupt microbial cells. By modeling these interactions at a quantum mechanical level, researchers can gain a deeper understanding of the forces driving their biocidal activity. researchgate.net
These computational tools accelerate the research and development cycle, enabling a more targeted and predictive approach to designing safer and more effective QACs. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for dimethyl ethylbenzyl lauryl ammonium to maximize yield and purity?
- Methodological Answer : Utilize quaternization reactions under controlled stoichiometry (e.g., reacting lauryl dimethylamine with ethylbenzyl chloride). Optimize temperature (60–80°C) and solvent polarity (e.g., ethanol/water mixtures) to enhance reaction kinetics. Monitor progress via <sup>1</sup>H NMR for amine quaternization (disappearance of tertiary amine protons at δ 2.1–2.3 ppm) . Purify via recrystallization or column chromatography, ensuring inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Combine mass spectrometry (ESI-MS) to confirm molecular weight and fragmentation patterns, and FT-IR to identify quaternary ammonium peaks (~1650 cm<sup>-1</sup> for C-N stretching). <sup>13</sup>C NMR can resolve alkyl chain conformations (e.g., lauryl chain carbons at δ 14–34 ppm). For purity assessment, use HPLC with a C18 column and UV detection at 210 nm .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of vapors, and wear nitrile gloves and sealed goggles to prevent skin/eye contact. In case of exposure, rinse eyes with water for 15+ minutes and seek medical attention. Store in airtight containers away from strong oxidizers (e.g., peroxides) to prevent explosive reactions .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length) influence the antimicrobial efficacy of this compound?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying alkyl chains (C10–C18). Assess minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use molecular dynamics simulations to correlate chain length with membrane disruption efficiency .
Q. What experimental strategies resolve contradictions in reported stability data for this compound under extreme pH?
- Methodological Answer : Employ accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Compare degradation products (e.g., tertiary amines via hydrolysis) across pH 2–12. Apply factorial design (e.g., 2<sup>3</sup> matrix) to isolate pH, temperature, and ionic strength effects .
Q. How can computational modeling predict the interaction of this compound with lipid bilayers?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding affinities to phospholipid headgroups. Validate with fluorescence anisotropy assays to measure membrane fluidity changes. Compare results with coarse-grained MD simulations (e.g., Martini force field) .
Q. What methodologies address contradictory cytotoxicity data in mammalian cell lines?
- Methodological Answer : Standardize assay conditions (e.g., HepG2 cells, 24-hour exposure) and quantify viability via MTT and lactate dehydrogenase (LDH) release. Control for surfactant-induced artifacts by comparing with non-ionic detergents (e.g., Triton X-100). Apply Hill equation modeling to differentiate IC50 trends .
Q. Which separation techniques are optimal for isolating this compound from complex mixtures?
- Methodological Answer : Use reverse-phase SPE (C18 cartridges) for preliminary enrichment. Optimize HPLC gradients (acetonitrile/water with 0.1% TFA) for peak resolution. For industrial-scale recovery, explore membrane filtration (10 kDa MWCO) or electrodialysis .
Methodological Frameworks
- Theoretical Alignment : Link SAR studies to the "critical micelle concentration" theory to explain antimicrobial mechanisms .
- Data Contradiction Resolution : Apply triangulation by cross-validating HPLC, NMR, and bioassay results to reconcile discrepancies .
- Literature Synthesis : Use tools like LitLLM to map interdisciplinary studies (e.g., glycobiology or biophysics) for novel hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
